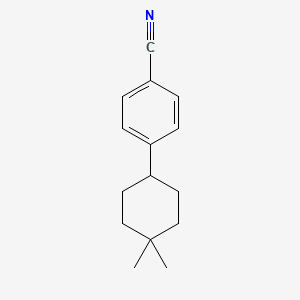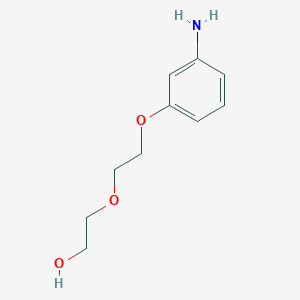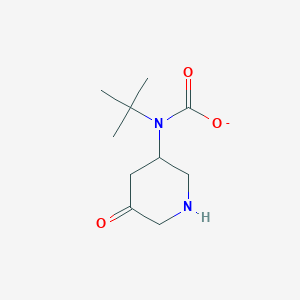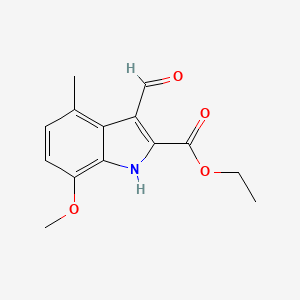
4-(4,4-Dimethylcyclohexyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4-Dimethylcyclohexyl)benzonitrile is an organic compound characterized by a benzonitrile group attached to a cyclohexyl ring with two methyl groups at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Dimethylcyclohexyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,4-dimethylcyclohexanone and benzonitrile.
Grignard Reaction: The 4,4-dimethylcyclohexanone undergoes a Grignard reaction with phenylmagnesium bromide to form the corresponding alcohol.
Dehydration: The alcohol is then dehydrated to form the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the hydrogenation process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, often using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzonitriles.
科学的研究の応用
4-(4,4-Dimethylcyclohexyl)benzonitrile has several applications in scientific research:
Materials Science: Used as a precursor in the synthesis of liquid crystals and polymers.
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: Employed in studies related to receptor binding and enzyme inhibition.
作用機序
The mechanism of action of 4-(4,4-Dimethylcyclohexyl)benzonitrile involves its interaction with specific molecular targets:
Receptor Binding: The compound can bind to certain receptors, influencing their activity and leading to various biological effects.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, thereby modulating biochemical pathways.
類似化合物との比較
4-(4-Ethylcyclohexyl)benzonitrile: Similar in structure but with an ethyl group instead of two methyl groups.
4-(4-Methylcyclohexyl)benzonitrile: Contains a single methyl group on the cyclohexyl ring.
Uniqueness: 4-(4,4-Dimethylcyclohexyl)benzonitrile is unique due to the presence of two methyl groups, which can influence its steric and electronic properties, potentially leading to different reactivity and applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H19N |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
4-(4,4-dimethylcyclohexyl)benzonitrile |
InChI |
InChI=1S/C15H19N/c1-15(2)9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-6,14H,7-10H2,1-2H3 |
InChIキー |
RRLHVYRYULQPND-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy-](/img/structure/B12833697.png)
![1-Pentanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-](/img/structure/B12833706.png)

![4,5,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12833721.png)


![4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline](/img/structure/B12833746.png)

![3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B12833756.png)

![1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone](/img/structure/B12833758.png)
![calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12833760.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B12833767.png)
